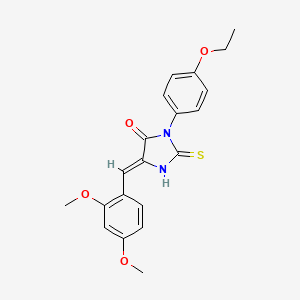
5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMTI or DMIM, and it has been used in several studies to investigate its mechanism of action and physiological effects.
作用机制
The mechanism of action of DMTI is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play a critical role in various cellular processes. DMTI has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of several enzymes. DMTI has also been shown to have antioxidant and anti-inflammatory properties, which suggests that it may have potential as a therapeutic agent for various diseases.
实验室实验的优点和局限性
The advantages of using DMTI in lab experiments include its ease of synthesis, stability, and potential applications in various fields of research. However, there are also limitations to using DMTI in lab experiments. For example, it is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on DMTI. One potential area of research is the development of new materials using DMTI as a building block. Another area of research is the investigation of its potential as an anticancer agent. Additionally, more studies are needed to fully understand its mechanism of action and physiological effects, which could lead to the development of new therapeutic agents. Finally, more research is needed to investigate the limitations of using DMTI in lab experiments and to develop new methods for working with this compound in aqueous environments.
Conclusion:
In conclusion, DMTI is a compound that has potential applications in various fields of research. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific investigation. While there are limitations to using DMTI in lab experiments, there are also several future directions for research that could lead to the development of new materials and therapeutic agents.
合成方法
DMTI can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified using recrystallization. The final product is a yellow crystalline solid with a melting point of 260-262°C.
科学研究应用
DMTI has been used in several studies to investigate its potential applications in various fields of research. It has been used as a ligand for metal ions, as a catalyst for organic reactions, and as a potential anticancer agent. DMTI has also been used in the development of new materials and as a fluorescent probe for biological imaging.
属性
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-9-6-14(7-10-15)22-19(23)17(21-20(22)27)11-13-5-8-16(24-2)12-18(13)25-3/h5-12H,4H2,1-3H3,(H,21,27)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGYLQDYLWHSJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916062.png)

![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)



![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916138.png)

